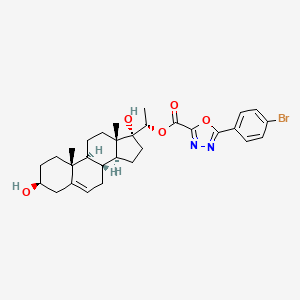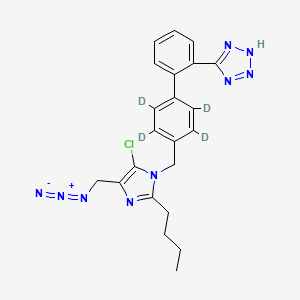
Losartan impurity 21-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Losartan impurity 21-d4 is a deuterium-labeled derivative of Losartan impurity 21. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research to study the behavior of Losartan and its impurities in various biological and chemical contexts .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Losartan impurity 21-d4 involves the incorporation of deuterium into the molecular structure of Losartan impurity 21. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium into the target molecule. The production process is optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: Losartan impurity 21-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Losartan impurity 21-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Losartan and its impurities.
Biology: Employed in metabolic studies to understand the behavior of Losartan in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Losartan.
Industry: Applied in quality control processes to ensure the purity and consistency of Losartan drug products
作用机制
The mechanism of action of Losartan impurity 21-d4 is similar to that of Losartan, as it is a derivative of the latter. Losartan is a potent and selective angiotensin II type 1 receptor antagonist. It works by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. By inhibiting this action, Losartan helps to relax blood vessels, thereby lowering blood pressure. The incorporation of deuterium in this compound may alter its interaction with molecular targets and pathways, but the overall mechanism remains similar .
相似化合物的比较
Losartan impurity 21-d4 can be compared with other deuterium-labeled sartans and their impurities. Some similar compounds include:
Olmesartan impurity: Another angiotensin II receptor antagonist impurity.
Irbesartan impurity: A related impurity found in Irbesartan drug products.
Valsartan impurity: An impurity associated with Valsartan drug products.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Deuterium-labeled compounds often exhibit altered metabolic pathways, making them valuable tools in drug development and research .
属性
分子式 |
C22H22ClN9 |
|---|---|
分子量 |
451.9 g/mol |
IUPAC 名称 |
5-[2-[4-[[4-(azidomethyl)-2-butyl-5-chloroimidazol-1-yl]methyl]-2,3,5,6-tetradeuteriophenyl]phenyl]-2H-tetrazole |
InChI |
InChI=1S/C22H22ClN9/c1-2-3-8-20-26-19(13-25-29-24)21(23)32(20)14-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-27-30-31-28-22/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,27,28,30,31)/i9D,10D,11D,12D |
InChI 键 |
QLFXDYKCKIZVIT-IRYCTXJYSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2Cl)CN=[N+]=[N-])CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] |
规范 SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


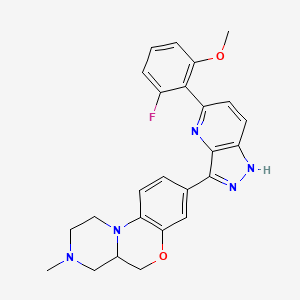
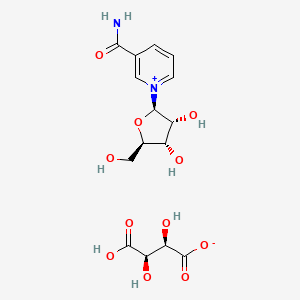
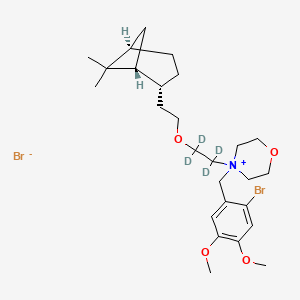
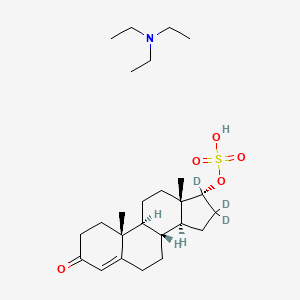
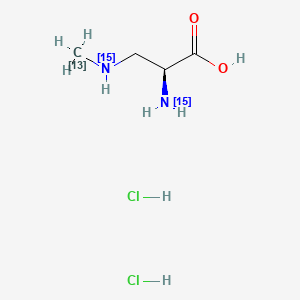
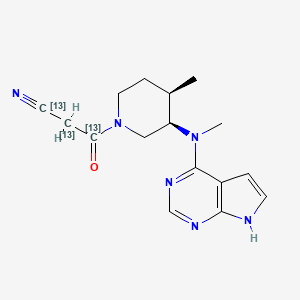
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
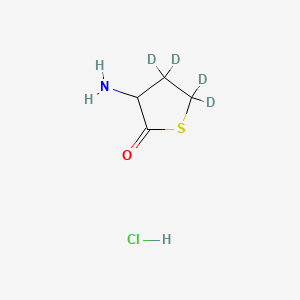
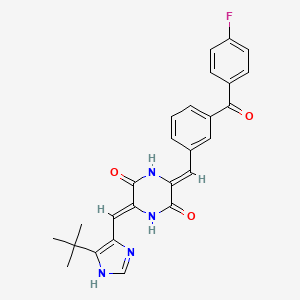
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
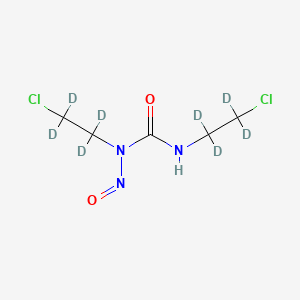
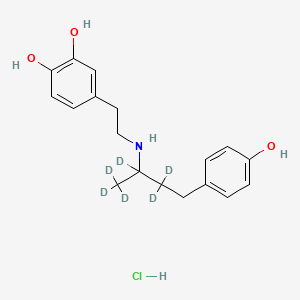
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)
